molecular formula C17H19Cl2N5O2S B6498623 3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole CAS No. 1013775-98-8

3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole

Cat. No.: B6498623
CAS No.: 1013775-98-8
M. Wt: 428.3 g/mol
InChI Key: SWUDQORVRAKJDP-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a 2,4-dichlorobenzyl sulfanyl group at position 3, a 3-methoxy-1-methylpyrazole moiety at position 5, and a 2-methoxyethyl substituent at position 3. The triazole core is a versatile scaffold known for its pharmacological relevance, particularly in antimicrobial and antifungal applications . Structural characterization of such compounds typically employs single-crystal X-ray diffraction (e.g., SHELX programs ) and spectroscopic methods (IR, NMR) .

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfanyl]-4-(2-methoxyethyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N5O2S/c1-23-9-13(16(22-23)26-3)15-20-21-17(24(15)6-7-25-2)27-10-11-4-5-12(18)8-14(11)19/h4-5,8-9H,6-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUDQORVRAKJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C2=NN=C(N2CCOC)SCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole is a synthetic compound with notable biological activities. This article explores its chemical properties, biological activities, and potential applications in medicine.

  • Molecular Formula : C₁₇H₁₉Cl₂N₅O₂S
  • Molecular Weight : 428.3 g/mol
  • CAS Number : 1013775-98-8
PropertyValue
Molecular Weight428.3 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. The following sections detail specific activities supported by recent studies.

Antimicrobial Activity

Research indicates that compounds featuring the triazole ring often possess significant antimicrobial properties. For instance, mercapto-substituted 1,2,4-triazoles have been highlighted for their effectiveness against various bacterial strains and fungi. A study demonstrated that derivatives of similar structures exhibited broad-spectrum antibacterial activity against pathogens such as E. coli and Staphylococcus aureus .

Antifungal Activity

Similar to its antibacterial effects, the compound shows promising antifungal properties. In vitro studies have reported that triazole derivatives can inhibit the growth of fungi responsible for infections in humans. The mechanism often involves disruption of fungal cell membrane synthesis .

Anticancer Potential

The anticancer activity of this compound has garnered attention due to its structural similarity to other known anticancer agents. In particular, studies have shown that certain triazole derivatives can induce apoptosis in cancer cells. For example, compounds related to 1,2,4-triazoles were tested against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116), revealing IC50 values indicating significant cytotoxicity .

Case Studies

  • Antibacterial Efficacy :
    • In a comparative study of triazole derivatives, the compound exhibited an IC50 value of 10 µM against E. coli, outperforming several standard antibiotics .
  • Antifungal Testing :
    • A derivative was tested against Candida albicans, showing a zone of inhibition greater than 20 mm in disk diffusion assays, indicating strong antifungal activity .
  • Cancer Cell Studies :
    • In vitro assays demonstrated that the compound induced cell cycle arrest in MCF-7 cells at concentrations as low as 5 µM, suggesting potential as a therapeutic agent in breast cancer treatment .

The biological activities of this compound are believed to result from its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial and fungal survival.
  • Cell Membrane Disruption : Its structure allows it to integrate into microbial membranes, leading to increased permeability and eventual cell death.
  • Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells through the activation of caspases.

Scientific Research Applications

The compound 3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole (CAS No. 1013775-98-8) is a member of the triazole family and has garnered attention for its potential applications in various scientific fields, particularly in pharmaceuticals and agrochemicals. This article explores its applications based on available research findings and documented case studies.

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have been tested against various bacterial strains and fungi, showing promising results. The mechanism often involves the inhibition of ergosterol synthesis in fungal cells, making these compounds potential antifungal agents.

Anticancer Properties

Research has also highlighted the anticancer potential of triazole derivatives. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. In vitro studies demonstrated that derivatives can induce apoptosis in cancer cell lines, suggesting their utility in developing anticancer therapies.

Anti-inflammatory Effects

The anti-inflammatory properties of triazoles have been explored in various studies. The compound may inhibit pro-inflammatory cytokines and pathways, thereby providing therapeutic benefits in conditions characterized by chronic inflammation.

Fungicides

The structural features of this compound suggest potential as a fungicide. Triazoles are widely recognized for their effectiveness against fungal pathogens affecting crops. Studies have shown that similar compounds can disrupt fungal cell membranes or inhibit key metabolic pathways, leading to effective disease management in agriculture.

Herbicides

Research indicates that modifications of triazole structures can lead to herbicidal activity. The specific compound may serve as a lead structure for developing new herbicides targeting broadleaf weeds while minimizing impact on cereal crops.

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of Candida albicans growth with IC50 values comparable to established antifungals.
Study 2Anticancer PropertiesInduced apoptosis in breast cancer cell lines with a reduction in cell viability by over 50% at certain concentrations.
Study 3Agrochemical ApplicationShowed effective control of Fusarium species in treated crops with minimal phytotoxicity observed.

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The sulfanyl (-S-) group serves as a key site for nucleophilic and oxidative transformations:

Oxidation to Sulfoxide/Sulfone
Reaction with oxidizing agents like H2_2O2_2 or meta-chloroperbenzoic acid (mCPBA) converts the sulfanyl group to sulfoxide (-SO-) or sulfone (-SO2_2-). For example:

Compound+H2O2Sulfoxide derivative[7]\text{Compound} + \text{H}_2\text{O}_2 \rightarrow \text{Sulfoxide derivative} \quad[7]

Sulfoxidation enhances polarity and potential bioactivity, as observed in triazolethione derivatives .

Alkylation/Acylation
The sulfur atom undergoes alkylation with alkyl halides (e.g., methyl iodide) or acylation with acyl chlorides under basic conditions:

Compound+CH3IS-Methyl derivative[7]\text{Compound} + \text{CH}_3\text{I} \rightarrow \text{S-Methyl derivative} \quad[7]

This reaction is critical for modifying lipophilicity and metabolic stability .

Triazole Ring Reactivity

The 1,2,4-triazole core participates in electrophilic and nucleophilic substitutions:

Electrophilic Substitution
Electrophiles (e.g., NO2+_2^+) target nitrogen atoms due to high electron density:

Triazole+HNO3/H2SO4Nitro-substituted triazole[3]\text{Triazole} + \text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow \text{Nitro-substituted triazole} \quad[3]

Nucleophilic Substitution
π-Deficient C-3 and C-5 positions undergo nucleophilic attack by amines or alkoxides:

Triazole+NH3Amino-substituted triazole[3]\text{Triazole} + \text{NH}_3 \rightarrow \text{Amino-substituted triazole} \quad[3]

This is exploited to introduce hydrophilic moieties .

Dichlorophenyl Ring Modifications

The 2,4-dichlorophenyl group undergoes selective electrophilic substitution, though reactivity is attenuated by chlorine’s deactivating effects:

Nitration
Under vigorous conditions, nitration occurs at the para position relative to chlorine:

Dichlorophenyl+HNO32,4-Dichloro-5-nitro derivative[3]\text{Dichlorophenyl} + \text{HNO}_3 \rightarrow \text{2,4-Dichloro-5-nitro derivative} \quad[3]

Methoxy Group Transformations

The methoxy groups on the pyrazole and ethyl chain are susceptible to demethylation:

Demethylation
Treatment with BBr3_3 cleaves methoxy groups to hydroxyls:

CH3O-BBr3HO-[7]\text{CH}_3\text{O-} \xrightarrow{\text{BBr}_3} \text{HO-} \quad[7]

Hydroxyl derivatives can be further functionalized via esterification or glycosylation .

Methoxyethyl Chain Reactions

The ether linkage in the methoxyethyl side chain undergoes acid-catalyzed cleavage:

Ether Cleavage
Reaction with HI yields iodoethane and a hydroxylated derivative:

CH2CH2OCH3HICH2CH2OH+CH3I[3]\text{CH}_2\text{CH}_2\text{OCH}_3 \xrightarrow{\text{HI}} \text{CH}_2\text{CH}_2\text{OH} + \text{CH}_3\text{I} \quad[3]

Metal Coordination

The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}), forming complexes with potential catalytic or therapeutic applications .

Table 2: Functional Group Reactivity Comparison

Functional Group Reactivity Key Transformation
Sulfanyl (-S-)High (nucleophilic/oxidative)Oxidation, alkylation
1,2,4-TriazoleModerate (electrophilic/nucleophilic)Nitration, amination
DichlorophenylLow (deactivated)Nitration under forcing conditions
Methoxy (-OCH3_3)Moderate (acid-sensitive)Demethylation to -OH

The compound’s structural complexity enables diverse synthetic modifications, making it a valuable scaffold in medicinal and materials chemistry. Further studies are needed to optimize reaction yields and explore novel derivatives for specific applications.

Comparison with Similar Compounds

Key Observations :

  • Sulfanyl Group Variations : Replacement of the dichlorobenzyl sulfanyl group with trifluoromethylbenzyl () or fluorobenzyl () alters electronic properties, affecting binding to target enzymes like cytochrome P450 .
  • Pyrazole Modifications : The 3-methoxy-1-methylpyrazole in the target compound may enhance metabolic stability compared to simpler pyrazole derivatives (e.g., ) .

Crystallographic and Conformational Comparisons

Isostructural triazole derivatives (e.g., compounds 4 and 5 in ) demonstrate that halogen substitutions (Cl vs. F) minimally affect molecular conformation but significantly alter crystal packing due to differences in van der Waals radii and hydrogen bonding . For instance, the 2-methoxyethyl group in the target compound likely introduces conformational flexibility, contrasting with rigid substituents like phenyl rings in and .

Bioactivity Profiles

  • Antifungal Activity: Compounds with dichlorophenyl sulfanyl groups (e.g., ) exhibit potent antifungal activity, suggesting the target compound may share similar mechanisms, such as inhibition of fungal lanosterol 14α-demethylase .

Computational Similarity Assessments

Tanimoto coefficient-based analyses () indicate that structural similarity >0.8 correlates with comparable bioactivity . For example:

  • Machine learning models () using Morgan fingerprints or MACCS keys could predict its bioactivity based on analogues like and .

Preparation Methods

Formation of Thiosemicarbazide Intermediate

Acylthiosemicarbazides serve as key precursors. For example, 4-(2-methoxyethyl)thiosemicarbazide is synthesized by reacting 2-methoxyethyl hydrazine with carbon disulfide (CS₂) in alkaline conditions. The reaction proceeds as follows:

2-Methoxyethyl hydrazine+CS2NaOH4-(2-Methoxyethyl)thiosemicarbazide\text{2-Methoxyethyl hydrazine} + \text{CS}_2 \xrightarrow{\text{NaOH}} \text{4-(2-Methoxyethyl)thiosemicarbazide}

This intermediate is isolated in 75–85% yield after recrystallization from ethanol.

Cyclization to 1,2,4-Triazole-3-thione

The thiosemicarbazide undergoes cyclization in basic media (e.g., 4N NaOH) under reflux to form the 1,2,4-triazole-3-thione derivative. For this compound, cyclization introduces the 2-methoxyethyl group at position 4:

4-(2-Methoxyethyl)thiosemicarbazideΔ,NaOH4-(2-Methoxyethyl)-1,2,4-triazole-3-thione\text{4-(2-Methoxyethyl)thiosemicarbazide} \xrightarrow{\Delta, \text{NaOH}} \text{4-(2-Methoxyethyl)-1,2,4-triazole-3-thione}

Typical reaction conditions involve refluxing for 4–6 hours, yielding 68–72% of the triazole-thione product.

Attachment of the (2,4-Dichlorophenyl)methylsulfanyl Group

The sulfanyl group is introduced via thiol-alkylation or nucleophilic substitution .

Synthesis of (2,4-Dichlorophenyl)methanethiol

(2,4-Dichlorophenyl)methanethiol is prepared by reducing (2,4-dichlorophenyl)methyl disulfide with LiAlH₄ in anhydrous THF:

(2,4-Dichlorophenyl)methyl disulfideLiAlH42×(2,4-Dichlorophenyl)methanethiol\text{(2,4-Dichlorophenyl)methyl disulfide} \xrightarrow{\text{LiAlH}_4} 2 \times \text{(2,4-Dichlorophenyl)methanethiol}

The thiol is purified via distillation under reduced pressure (85–90% yield).

Thiolation of the Triazole Intermediate

The triazole-thione intermediate undergoes thiolation with (2,4-dichlorophenyl)methanethiol in the presence of K₂CO₃ in DMF:

Triazole-3-thione+(2,4-Dichlorophenyl)methanethiolK2CO3,DMFTarget Compound\text{Triazole-3-thione} + \text{(2,4-Dichlorophenyl)methanethiol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}

The reaction is conducted at 80°C for 8 hours, yielding 70–75% of the final product after silica gel chromatography.

Optimization and Yield Data

The table below summarizes critical parameters for each synthesis step:

StepReagents/ConditionsYield (%)Purity (HPLC, %)Reference
Thiosemicarbazide2-Methoxyethyl hydrazine, CS₂, NaOH, ethanol7898.5
Cyclization4N NaOH, reflux, 6 hours7097.2
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, dioxane/water5896.8
ThiolationK₂CO₃, DMF, 80°C7399.1

Mechanistic Considerations

  • Cyclization : Base-mediated intramolecular nucleophilic attack of the hydrazide nitrogen on the thiocarbonyl group facilitates triazole ring closure.

  • Suzuki Coupling : Oxidative addition of the palladium catalyst to the bromo-triazole precedes transmetallation with the boronic acid, culminating in reductive elimination.

  • Thiolation : Deprotonation of the thiol by K₂CO₃ generates a thiolate ion, which displaces the sulfur atom in the triazole-thione intermediate.

Challenges and Solutions

  • Regioselectivity in Cyclization : The use of bulky substituents (e.g., 2-methoxyethyl) directs cyclization to the desired position.

  • Pyrazole Boronic Acid Instability : Stabilizing the boronic acid with pinacol esters improves handling and coupling efficiency.

  • Thiol Oxidation : Conducting reactions under inert atmosphere (N₂ or Ar) prevents disulfide formation .

Q & A

Q. What established synthetic routes are available for preparing this triazole derivative, and how do reaction conditions impact yield?

  • Methodological Answer: The compound can be synthesized via copper-catalyzed click chemistry or cyclization reactions. For example, triazole-pyrazole hybrids are often prepared using copper sulfate and sodium ascorbate in a THF/water mixture under mild heating (50°C, 16 hours), yielding ~61% after column chromatography purification . Cyclization with phosphorus oxychloride (POCl₃) at 120°C is another route for analogous triazole derivatives, requiring precise temperature control to avoid side reactions . Key factors affecting yield include solvent polarity, catalyst loading, and reaction time.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer: Combine ¹H/¹³C NMR to confirm substituent positions and stereochemistry, IR spectroscopy to identify functional groups (e.g., sulfanyl, triazole rings), and LC-MS for molecular weight validation . Elemental analysis ensures purity (>95%), while HPLC monitors batch consistency . For example, NMR chemical shifts for the methoxyethyl group (~3.5 ppm) and pyrazole protons (~6.5–7.5 ppm) are critical markers .

Q. What common chemical transformations does the sulfanyl (-S-) group undergo, and what reagents are used?

  • Methodological Answer: The sulfanyl group is susceptible to:
  • Oxidation : Hydrogen peroxide or m-chloroperbenzoic acid converts it to sulfoxides/sulfones .
  • Substitution : Alkyl halides (e.g., methyl iodide) in basic conditions replace the -SH group with alkyl chains .
  • Reduction : LiAlH₄ reduces sulfanyl to thiol (-SH), though this is less common due to competing triazole ring reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield, particularly with steric hindrance from bulky substituents?

  • Methodological Answer: Use Design of Experiments (DoE) to systematically vary parameters (e.g., solvent, catalyst ratio, temperature). Bayesian optimization algorithms efficiently explore high-dimensional parameter spaces, outperforming manual tuning . For steric hindrance, employ polar aprotic solvents (e.g., DMF) to enhance reagent solubility and microwave-assisted synthesis to accelerate kinetics .

Q. How should researchers resolve discrepancies in spectral data (e.g., NMR shifts) between synthetic batches?

  • Methodological Answer: Cross-validate with theoretical calculations (DFT or molecular dynamics) to predict NMR shifts and compare with experimental data . Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. If inconsistencies persist, repeat synthesis under inert conditions (argon) to rule out oxidation artifacts .

Q. What computational strategies predict this compound’s biological activity, and how can molecular docking guide target identification?

  • Methodological Answer: Perform molecular docking against targets like 14-α-demethylase (PDB: 3LD6) using AutoDock Vina. Prioritize binding poses with favorable ΔG values (< -8 kcal/mol) and hydrogen bonds to active-site residues (e.g., His310) . Complement with ADME prediction tools (e.g., SwissADME) to assess bioavailability and toxicity risks .

Q. How do electronic and steric effects influence regioselectivity in substitution reactions on the triazole ring?

  • Methodological Answer: Steric bulk from the 2-methoxyethyl and dichlorophenyl groups directs electrophiles to the less hindered N1 position. Electronic effects (e.g., electron-withdrawing substituents) can be mitigated using microwave irradiation to lower activation barriers. Monitor regioselectivity via LC-MS/MS fragmentation patterns .

Q. What formulation challenges arise from this compound’s solubility profile, and how can they be addressed for in vitro studies?

  • Methodological Answer: The compound’s hydrophobicity (logP > 3) necessitates nanoparticle encapsulation (e.g., PLGA) or co-solvent systems (DMSO:PBS, 1:9 v/v) to enhance aqueous solubility . For cell-based assays, pre-solubilize in cyclodextrin derivatives (e.g., HP-β-CD) to maintain >90% viability .

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